3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a substituted aniline moiety. This compound has been synthesized as part of medicinal chemistry efforts targeting chronic obstructive pulmonary disease (COPD) and related inflammatory conditions. Its structural design aims to optimize interactions with biological targets, such as enzymes or receptors involved in inflammation or oxidative stress pathways .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-11-15(7-8-16(13)22-10-4-5-19(22)23)21-20(24)14-6-9-17(25-2)18(12-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYPVBGERWMXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzamide derivatives are a well-studied class of compounds due to their pharmacological versatility. Below is a comparative analysis of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally or functionally related compounds:
Key Differences and Trends
In contrast, trimethoxy derivatives (e.g., 6n) exhibit broader steric hindrance, which may reduce bioavailability but increase selectivity . The 2-oxopyrrolidin-1-yl moiety introduces a lactam ring, promoting hydrogen bonding and conformational restriction compared to simpler aniline derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
Synthetic Complexity: The target compound requires specialized coupling reagents (e.g., carbodiimides) and protection/deprotection strategies for the pyrrolidinone ring, increasing synthetic complexity relative to analogues like 6n or sulfonamide hybrids .
Pharmacological Profiles :
- While the target compound is linked to COPD research, analogues like 6n and chromene-pyrazolopyrimidine hybrids are prioritized for oncology due to their kinase-inhibitory activity .
Physicochemical Properties
Research Findings and Implications
- Target Compound : Preclinical studies suggest its efficacy in modulating inflammatory cytokines in COPD models, though detailed pharmacokinetic data remain unpublished .
- Analogues : Compounds like 6n demonstrate potent in vitro anticancer activity (IC₅₀ < 1 µM in certain cell lines), highlighting the trade-off between bulkier substituents and therapeutic potency .
Biological Activity
3,4-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 390.45 g/mol
- IUPAC Name : 3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be critical in various metabolic pathways.
- Receptor Binding : It may bind to certain receptors in the body, potentially altering physiological responses.
- Cell Proliferation Modulation : Research indicates that this compound may affect cell proliferation, making it a candidate for cancer therapy.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell types.
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent:
- Case Study 2 : A study evaluating the antimicrobial activity revealed that it effectively inhibited the growth of Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL.
Research Findings Summary
The following table summarizes key findings from recent research on the biological activity of this compound:
| Study | Biological Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| Study 1 | Anticancer (breast cancer) | IC50 = 25 µM | Significant growth inhibition observed. |
| Study 2 | Antimicrobial (Gram-positive bacteria) | MIC = 15 µg/mL | Effective against multiple strains. |
| Study 3 | Enzyme Inhibition (specific enzyme target) | IC50 = 5 µM | High selectivity noted for target enzyme. |
Synthetic Routes and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine derivative.
- Use of triethylamine as a base to neutralize hydrochloric acid formed during the reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
